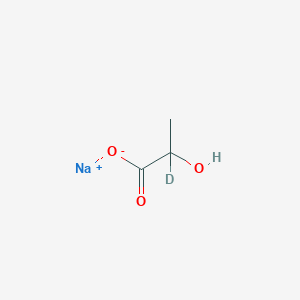
Sodium;2-deuterio-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-deuterio-2-hydroxypropanoate is a deuterated form of sodium lactate, where one of the hydrogen atoms is replaced by deuterium. This compound is of interest in various scientific fields due to its unique properties imparted by the presence of deuterium, which can influence reaction kinetics and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-deuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved through hydrogen-deuterium exchange reactions, where sodium lactate is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium . Another method involves the direct synthesis using deuterated reactants, which can provide highly pure deuterated compounds but at a higher cost .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale hydrogen-deuterium exchange processes. These processes require specialized equipment to handle deuterium gas and ensure the complete substitution of hydrogen atoms .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-deuterio-2-hydroxypropanoate undergoes similar chemical reactions as its non-deuterated counterpart, sodium lactate. These reactions include:
Oxidation: this compound can be oxidized to form sodium pyruvate.
Reduction: It can be reduced back to sodium lactate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Sodium pyruvate.
Reduction: Sodium lactate.
Substitution: Various substituted lactates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;2-deuterio-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving lactate.
Medicine: Investigated for its potential in reducing metabolic rates and extending the half-life of drugs.
Industry: Utilized in the production of bioplastics and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of sodium;2-deuterio-2-hydroxypropanoate involves its participation in metabolic pathways similar to sodium lactate. The presence of deuterium can alter the reaction kinetics, leading to slower metabolic rates. This can be beneficial in studies requiring prolonged observation of metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lactate: The non-deuterated form, commonly used in various applications.
Sodium;2-hydroxypropanoate-d3: Another deuterated form with three deuterium atoms.
Uniqueness
Sodium;2-deuterio-2-hydroxypropanoate is unique due to the presence of a single deuterium atom, which provides a balance between cost and the desired deuterium effect. It offers a distinct advantage in studies where partial deuteration is sufficient to achieve the desired outcomes .
Propiedades
Fórmula molecular |
C3H5NaO3 |
|---|---|
Peso molecular |
113.07 g/mol |
Nombre IUPAC |
sodium;2-deuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i2D; |
Clave InChI |
NGSFWBMYFKHRBD-YPAXDSTQSA-M |
SMILES isomérico |
[2H]C(C)(C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
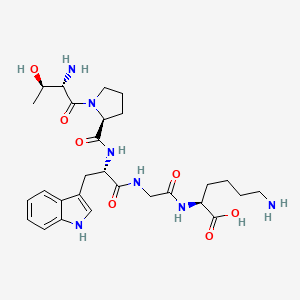
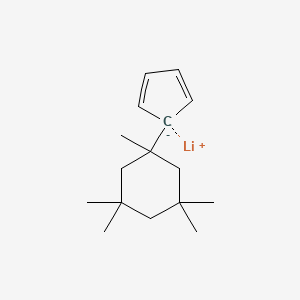
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
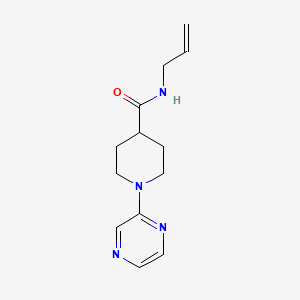
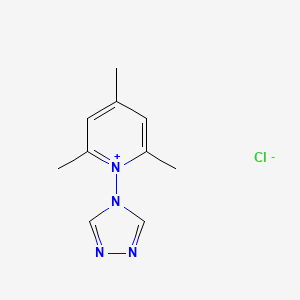
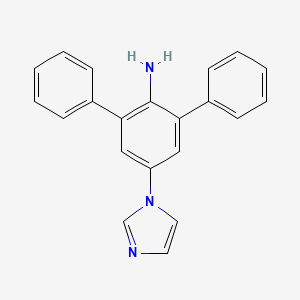
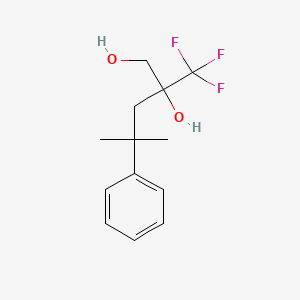

![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
